molecular formula C25H36O4 B083163 NIOSH/TU5021300 CAS No. 14334-92-0

NIOSH/TU5021300

Cat. No.: B083163
CAS No.: 14334-92-0
M. Wt: 400.5 g/mol
InChI Key: JAVWJWRZGRLEMO-VLHSHHMCSA-N
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Description

NIOSH/TU5021300 is a complex organic compound with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, characterized by its polycyclic structure and multiple chiral centers. It is known for its significant biological and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NIOSH/TU5021300 involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the core structure through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of acetyl and other functional groups under controlled conditions.

    Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

NIOSH/TU5021300 undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

NIOSH/TU5021300 has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of NIOSH/TU5021300 involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

NIOSH/TU5021300 can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and stereochemistry, leading to unique properties and applications.

Properties

CAS No.

14334-92-0

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

[(6S,8R,9S,10R,13S,14S,16R,17R)-17-acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C25H36O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h13-15,19-20,22H,7-12H2,1-6H3/t14-,15+,19+,20-,22-,23+,24-,25-/m0/s1

InChI Key

JAVWJWRZGRLEMO-VLHSHHMCSA-N

SMILES

CC1CC2C(CCC3(C2CC(C3(C(=O)C)OC(=O)C)C)C)C4(C1=CC(=O)CC4)C

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2C[C@H]([C@@]3(C(=O)C)OC(=O)C)C)C)[C@@]4(C1=CC(=O)CC4)C

Canonical SMILES

CC1CC2C(CCC3(C2CC(C3(C(=O)C)OC(=O)C)C)C)C4(C1=CC(=O)CC4)C

Origin of Product

United States

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